molecular formula C15H17BCl2N2O2 B6272684 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2762047-99-2

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B6272684
CAS No.: 2762047-99-2
M. Wt: 339
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Description

1-(2,4-Dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorophenyl group and a dioxaborolane moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using 2,4-dichlorophenylboronic acid and a suitable pyrazole derivative.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be attached through a borylation reaction, often using bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the dichlorophenyl group to a phenyl group or other derivatives.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Phenyl-substituted pyrazoles.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory, antifungal, and anticancer properties.

  • **Material

Properties

CAS No.

2762047-99-2

Molecular Formula

C15H17BCl2N2O2

Molecular Weight

339

Purity

95

Origin of Product

United States

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